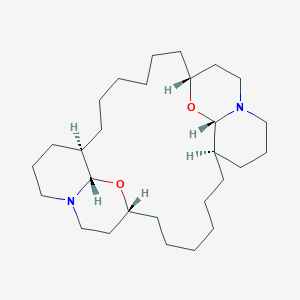
(+)-Xestospongin A
Vue d'ensemble
Description
(+)-Xestospongin A is a natural product found in Xestospongia, Neopetrosia chaliniformis, and Neopetrosia exigua with data available.
Applications De Recherche Scientifique
Mechanistic Studies in Calcium Signaling
Overview:
(+)-Xestospongin A is primarily utilized as a tool compound to investigate the mechanisms of IP3 receptor-mediated calcium signaling. This signaling pathway is essential for numerous physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Key Findings:
- Research has demonstrated that this compound effectively inhibits IP3-induced calcium release from the endoplasmic reticulum (ER), providing insights into calcium dynamics within cells .
- Studies show that its application can help delineate the roles of different calcium signaling pathways in various cellular contexts, particularly in neurons and cardiac cells.
Neuroprotective Effects
Overview:
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound's ability to modulate calcium signaling has implications for cognitive function and neuronal health.
Case Studies:
- In APP/PS1 transgenic mice models of AD, treatment with this compound has shown improvement in cognitive behaviors and a reduction in amyloid-beta plaque accumulation .
- The compound's inhibition of excessive calcium signaling is linked to decreased endoplasmic reticulum stress markers, suggesting a protective role against neurodegeneration .
Cancer Research
Overview:
In cancer biology, this compound has been investigated for its potential to affect tumor cell metabolism and proliferation through modulation of calcium signaling pathways.
Key Findings:
- Preliminary studies indicate that this compound may inhibit mitochondrial metabolism in cancer cells, leading to reduced cell proliferation and metastasis without adversely affecting normal cells .
- Its selective action on IP3 receptors makes it a valuable tool for studying calcium's role in cancer cell behavior and therapeutic responses.
Cardiovascular Research
Overview:
Calcium signaling is pivotal in cardiac function. This compound's effects on cardiac myocytes have been studied to understand better its role in heart physiology.
Key Findings:
- Research indicates that inhibition of IP3 receptors by this compound can modulate contractility in cardiac muscle cells, offering insights into potential therapeutic strategies for heart diseases .
- By affecting intracellular calcium levels, the compound may help elucidate mechanisms underlying arrhythmias and other cardiac dysfunctions.
Data Summary Table
Propriétés
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-NIVXRMQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















